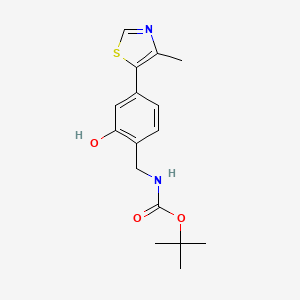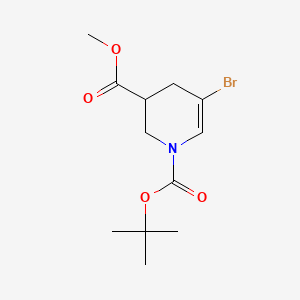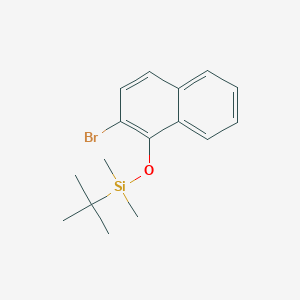
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromonaphthalene moiety linked to a tert-butyl dimethylsilane group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromonaphthol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted naphthalenes.
Oxidation Products: Oxidized derivatives like naphthoquinones or other oxygenated compounds.
Scientific Research Applications
Chemistry: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to introduce silicon-based functionalities .
Mechanism of Action
The mechanism of action for ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the naphthalene ring can participate in oxidation processes. These reactions are facilitated by the electron-withdrawing effects of the bromine and silicon groups, which influence the reactivity of the compound .
Comparison with Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with an ethoxy group instead of a naphthoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a propoxy group, offering different reactivity and applications.
Uniqueness: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for further functionalization compared to its simpler counterparts. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
Molecular Formula |
C16H21BrOSi |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
(2-bromonaphthalen-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-13-9-7-6-8-12(13)10-11-14(15)17/h6-11H,1-5H3 |
InChI Key |
LBVNXOYYUVSKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


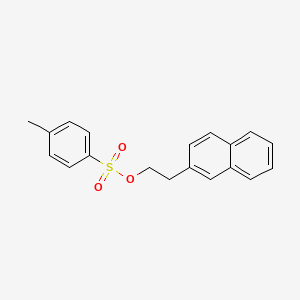
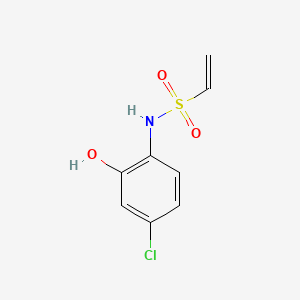


![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
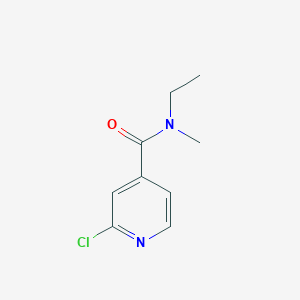
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
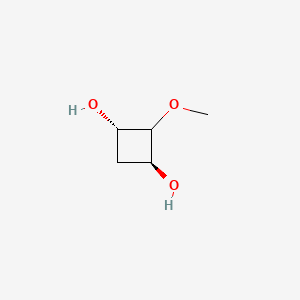

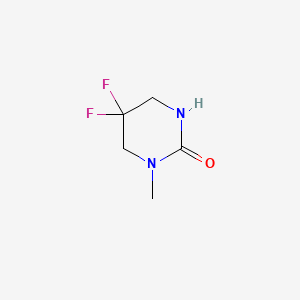
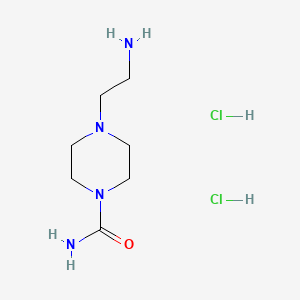
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
